molecular formula C11H7FO B8016326 3-Fluoronaphthalene-1-carbaldehyde

3-Fluoronaphthalene-1-carbaldehyde

Cat. No.: B8016326
M. Wt: 174.17 g/mol
InChI Key: SQNYSXIZCRUTLT-UHFFFAOYSA-N
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Description

3-Fluoronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and an aldehyde group is attached to the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Fluoronaphthalene-1-carbaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 3-fluoronaphthalene), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (80-100°C)

    Time: Reaction times can vary but typically range from a few hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

Scientific Research Applications

3-Fluoronaphthalene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoronaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoronaphthalene-1-carbaldehyde: Similar structure but with the fluorine atom at the eighth position.

    3-Chloronaphthalene-1-carbaldehyde: Chlorine atom instead of fluorine. It may have different electronic effects and reactivity.

    3-Bromonaphthalene-1-carbaldehyde: Bromine atom instead of fluorine. It is generally more reactive in substitution reactions due to the larger atomic size of bromine.

Uniqueness

3-Fluoronaphthalene-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity in various applications.

Properties

IUPAC Name

3-fluoronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNYSXIZCRUTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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